molecular formula C13H15NO3 B7867181 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile

Cat. No.: B7867181
M. Wt: 233.26 g/mol
InChI Key: KSLXCRBURPRMSB-UHFFFAOYSA-N
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Description

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile is an organic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a phenoxy ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile typically involves the reaction of 2-formyl-6-methoxyphenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s biological activity .

Properties

IUPAC Name

5-(2-formyl-6-methoxyphenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-12-7-5-6-11(10-15)13(12)17-9-4-2-3-8-14/h5-7,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXCRBURPRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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